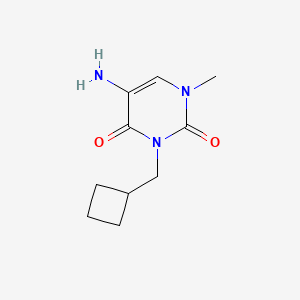

5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N3O2/c1-12-6-8(11)9(14)13(10(12)15)5-7-3-2-4-7/h6-7H,2-5,11H2,1H3 |

InChI Key |

MUWCIDKNEUWKSP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)CC2CCC2)N |

Origin of Product |

United States |

Preparation Methods

Starting from Uracil or Thymine Derivatives

- N1-Methylation : Typically achieved by methylation of uracil or thymine using methylating agents such as diethyl sulfate or methyl iodide under alkaline conditions (e.g., sodium hydroxide in water at 20–50°C) with high yields (~94%).

- C5 Amination : Introduction of the amino group at C5 can be performed by nucleophilic substitution on halogenated intermediates (e.g., 5-bromo or 5-chloropyrimidines) or via direct amination reactions.

- C3 Substitution : Alkylation at C3 is less common but can be achieved by using suitable electrophiles or by ring construction with the substituent already attached.

Pyrimidine Ring Construction via Multicomponent Reactions

Recent advances include:

- ZnCl2-catalyzed three-component coupling : Amidines, ketones, and other components undergo cyclization to form substituted pyrimidines.

- Base-facilitated oxidative C–N bond formation : Enables polysubstituted pyrimidines synthesis.

- Cu-catalyzed [3 + 3] annulation : Amidines and saturated ketones form pyrimidine rings with diverse substituents.

These methods offer flexibility to introduce complex substituents such as cyclobutylmethyl groups during ring formation.

Specific Preparation Method for 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione

While direct literature on this exact compound is limited, a plausible synthetic sequence based on analogous pyrimidinedione derivatives and patent disclosures is as follows:

Step 1: Preparation of N1-Methylpyrimidine-2,4-dione Core

Step 2: Introduction of the 5-Amino Group

- Convert the 5-methyl group to 5-amino via halogenation followed by amination:

Step 3: Alkylation at C3 with Cyclobutylmethyl Group

- Alkylate the pyrimidine ring at the C3 position using cyclobutylmethyl halide (e.g., bromide or chloride) under basic conditions.

- Alternatively, construct the pyrimidine ring via multicomponent reaction incorporating cyclobutylmethyl-substituted intermediates.

Data Table: Reaction Conditions and Yields for Key Steps

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| N1-Methylation of Thymine | Diethyl sulfate, NaOH (aq), 20–50°C, 20.5 h | 94 | Produces 1-methylthymine |

| C5 Halogenation (Bromination) | POBr3, K2CO3, CH3CN, 0°C to 80°C, 3 days | 96 | Forms 4,5-dibromo derivative |

| C5 Amination | Ammonia or amine nucleophile, substitution reaction | Variable | Converts bromine to amino group |

| C3 Alkylation with Cyclobutylmethyl halide | Base (e.g., K2CO3), solvent (DMF or similar), reflux | Moderate to High | Requires optimization to avoid polyalkylation |

Research Discoveries and Perspectives

- Patent Literature : Antiviral pyrimidinedione derivatives including cyclobutylmethyl-substituted compounds have been patented, indicating biological relevance and synthetic feasibility.

- Green and Efficient Synthesis : Recent research emphasizes green chemistry approaches such as nanoparticle catalysts and multicomponent reactions to streamline pyrimidine synthesis with high atom economy.

- Sonolysis and Oxidative Methods : Alternative methods like sonolysis and oxidative catalysis have been explored for modifying pyrimidine rings, which may be adapted for functional group transformations.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the pyrimidine ring.

Reduction: Alcohol derivatives of the pyrimidine ring.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino group at the 5th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclobutylmethyl group may enhance the compound’s binding affinity by providing hydrophobic interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Amino Group vs. Methyl/Thiophene/Hydroxyl

- The amino group in the target compound increases basicity (pKa ~9.5) compared to the methyl group in (neutral) or the hydroxyl group in (acidic, pKa ~10).

- The thiophene in introduces sulfur-based π-conjugation, favoring applications in optoelectronics, unlike the amino group, which is more relevant to medicinal chemistry.

Cyclobutylmethyl vs. Octyl/Propyl

Fused vs. Non-Fused Cores

- The pyrido[2,3-d]pyrimidine core in introduces a fused ring system, increasing rigidity and planarity compared to the monocyclic target compound.

Pharmacological and Industrial Implications

- Target Compound: Likely optimized for CNS applications due to cyclobutylmethyl’s balance of lipophilicity and bulk. The amino group may facilitate interactions with neurotransmitter receptors (e.g., GABA or glutamate targets).

- Analog : The octyl chain suggests utility in lipid-based formulations or surfactants, but poor CNS bioavailability.

- Analog : Thiophene’s electronic properties make it suitable for organic semiconductors, contrasting with the target’s biological focus.

- Analog : Hydroxyl and propyl groups imply antioxidant or anti-inflammatory activity, diverging from the amino group’s basicity-driven mechanisms.

Biological Activity

5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione, known by its CAS number 1468816-12-7, is a pyrimidine derivative with potential therapeutic applications. Its unique chemical structure suggests various biological activities, which are crucial for its evaluation in medicinal chemistry.

- Molecular Formula : C10H15N3O2

- Molecular Weight : 209.24 g/mol

- Purity : Typically reported at 98% in commercial preparations .

Research indicates that compounds similar to 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione may interact with various biological targets, including enzymes involved in nucleotide metabolism and pathways related to cell proliferation. The presence of an amino group and a pyrimidine ring suggests potential interactions with enzymes such as kinases and phosphatases.

Anticancer Activity

The compound's ability to modulate cellular pathways suggests potential anticancer properties. Research has indicated that pyrimidine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. A study focusing on similar compounds reported significant cytotoxic effects against various cancer cell lines, warranting further investigation into the specific effects of 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione .

Case Studies

Research Findings

Recent investigations into related compounds have highlighted the following biological activities:

- Inhibition of Kinase Activity : Some pyrimidines have shown the ability to inhibit specific kinases involved in cancer progression.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptotic Induction : Evidence suggests that these compounds can trigger apoptosis through mitochondrial pathways.

Q & A

Q. Q1. What are the established synthetic routes for 5-amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of structurally analogous pyrimidine-diones typically involves cyclization reactions and alkylation steps. For example, in related compounds like thieno[2,3-d]pyrimidine derivatives, alkylation with benzyl chlorides or chloroacetamides in DMF under potassium carbonate catalysis is a key step . Reaction temperature (e.g., 80°C for DMF-mediated alkylation) and solvent choice (e.g., acetic acid for cyclization) significantly impact yield. For the target compound, cyclobutylmethyl substitution may require tailored alkylation conditions to avoid steric hindrance. Chromatographic purification (C18 column, 25-min cycle) is recommended for isolating crystalline products .

Q. Q2. How is the structural identity of this compound confirmed, and which spectroscopic techniques are most reliable?

Methodological Answer: Structural characterization relies on:

- 1H/13C NMR : To confirm substitution patterns (e.g., cyclobutylmethyl protons appear as multiplet signals in δ 1.5–2.5 ppm) and amine/amide functionalities .

- Mass Spectrometry (MS) : High-resolution MS (e.g., using a 150EX chromatograph) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related fluorouracil derivatives .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for pyrimidine-diones, such as variations in antimicrobial efficacy across studies?

Methodological Answer: Discrepancies may arise from differences in:

- Assay Conditions : For example, Staphylococcus aureus susceptibility varies with bacterial strain, inoculum size, and solvent used for compound dissolution (e.g., DMSO vs. aqueous buffers) .

- Structural Analogues : Minor substitutions (e.g., 3-phenyl vs. 3-cyclobutylmethyl groups) alter lipophilicity and membrane permeability. A systematic SAR study comparing logP values and MIC (Minimum Inhibitory Concentration) data is advised .

- Control Compounds : Validate results against standard references (e.g., Metronidazole) under identical experimental conditions .

Q. Q4. What computational and experimental strategies are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

- Molecular Docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina, focusing on hydrogen bonding with pyrimidine-dione core .

- Enzyme Inhibition Assays : Measure IC50 values for purified targets (e.g., thymidylate synthase) via spectrophotometric monitoring of NADPH oxidation .

- Resistance Studies : Serial passage of pathogens in sub-MIC concentrations can identify mutations linked to resistance, as seen in pyrimidine-based antibiotics .

Q. Q5. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility, as demonstrated for imidazolidine-diones .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to sustain release, as tested for similar thieno-pyrimidine derivatives .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver S9 fraction) to identify rapid degradation in vivo .

- Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding (>95%) may reduce effective concentration .

- Toxicogenomics : Compare gene expression profiles (e.g., apoptosis markers) across models to pinpoint off-target effects .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrimidine-Dione Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Benzyl chloride, K2CO3, DMF, 80°C, 12 h | 65–78 | |

| Cyclization | Thioacetamide, acetic acid, reflux, 6 h | 82 | |

| Purification | C18 column, acetonitrile/water gradient | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.